molecular formula C10H14O2 B1657839 1-(Dimethoxymethyl)-2-methylbenzene CAS No. 58378-32-8

1-(Dimethoxymethyl)-2-methylbenzene

Cat. No.: B1657839
CAS No.: 58378-32-8
M. Wt: 166.22 g/mol
InChI Key: DRYPLHYCMMUGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethoxymethyl)-2-methylbenzene, also known as 2-methylbenzyl dimethyl ether, is an organic compound with the molecular formula C10H14O2. This compound is characterized by a benzene ring substituted with a methyl group and a dimethoxymethyl group. It is a colorless liquid with a pleasant odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl alcohol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous reaction of 2-methylbenzyl alcohol with dimethyl sulfate in a flow reactor. The reaction mixture is then subjected to fractional distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methylbenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethoxymethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products. The dimethoxymethyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

    2-Methylbenzyl alcohol: Similar structure but lacks the dimethoxymethyl group.

    2-Methylbenzoic acid: An oxidized form of 1-(Dimethoxymethyl)-2-methylbenzene.

    2-Methylbenzyl chloride: A chlorinated derivative of 2-methylbenzyl alcohol.

Uniqueness: this compound is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical reactivity and properties. This group allows the compound to undergo specific reactions that are not possible with its analogs, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-(dimethoxymethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPLHYCMMUGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535339
Record name 1-(Dimethoxymethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58378-32-8
Record name 1-(Dimethoxymethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Dimethoxymethyl)-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.